molecular formula C12H15FN2O2 B12174159 N'-(2,2-dimethylpropanoyl)-2-fluorobenzohydrazide

N'-(2,2-dimethylpropanoyl)-2-fluorobenzohydrazide

Cat. No.: B12174159
M. Wt: 238.26 g/mol
InChI Key: LWYXAZONYWACOB-UHFFFAOYSA-N
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Description

N’-(2,2-dimethylpropanoyl)-2-fluorobenzohydrazide is an organic compound with the molecular formula C11H14FN2O It is a derivative of benzohydrazide, where the benzene ring is substituted with a fluorine atom and the hydrazide group is modified with a 2,2-dimethylpropanoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,2-dimethylpropanoyl)-2-fluorobenzohydrazide typically involves the reaction of 2-fluorobenzohydrazide with 2,2-dimethylpropanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar reaction conditions but on a larger scale. The use of continuous flow reactors could enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N’-(2,2-dimethylpropanoyl)-2-fluorobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydrazide group can be oxidized to form corresponding azides or other oxidized derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azides, while reduction could produce amines.

Scientific Research Applications

N’-(2,2-dimethylpropanoyl)-2-fluorobenzohydrazide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be used in the study of enzyme inhibition or as a ligand in biochemical assays.

    Industry: It can be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(2,2-dimethylpropanoyl)-2-fluorobenzohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. The specific pathways involved depend on the biological context and the target enzyme or receptor.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2-dimethylpropanoyl)-2-fluoroaniline
  • 2-fluoropivalanilide
  • N-(2,2-dimethylpropanoyl)-2,4-dimethoxybenzohydrazide

Uniqueness

N’-(2,2-dimethylpropanoyl)-2-fluorobenzohydrazide is unique due to the presence of both the fluorine atom and the 2,2-dimethylpropanoyl group. This combination imparts specific chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets, which may not be present in similar compounds.

Properties

Molecular Formula

C12H15FN2O2

Molecular Weight

238.26 g/mol

IUPAC Name

N'-(2,2-dimethylpropanoyl)-2-fluorobenzohydrazide

InChI

InChI=1S/C12H15FN2O2/c1-12(2,3)11(17)15-14-10(16)8-6-4-5-7-9(8)13/h4-7H,1-3H3,(H,14,16)(H,15,17)

InChI Key

LWYXAZONYWACOB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NNC(=O)C1=CC=CC=C1F

Origin of Product

United States

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